An In-depth Technical Guide to the Characterization of 3-(2,5-Dimethylfuran-3-yl)thiomorpholine 1,1-dioxide
An In-depth Technical Guide to the Characterization of 3-(2,5-Dimethylfuran-3-yl)thiomorpholine 1,1-dioxide
Introduction: Bridging Scaffolds in Modern Medicinal Chemistry
In the landscape of contemporary drug discovery, the strategic combination of privileged heterocyclic scaffolds is a cornerstone of rational molecular design. This guide focuses on 3-(2,5-Dimethylfuran-3-yl)thiomorpholine 1,1-dioxide , a novel chemical entity that marries two moieties of significant interest: the bio-active 2,5-dimethylfuran core and the versatile thiomorpholine 1,1-dioxide scaffold. The furan ring system is a component of numerous natural products and synthetic pharmaceuticals, while thiomorpholine derivatives are recognized for their diverse pharmacological activities and favorable physicochemical properties.[1][2] The oxidation of the sulfur atom to a sulfone group in the thiomorpholine ring can significantly alter properties such as polarity, hydrogen bond accepting capacity, and metabolic stability, making this a key structural feature.
This document serves as a comprehensive technical framework for researchers, medicinal chemists, and drug development professionals. As specific experimental data for this compound is not yet prevalent in public literature, this guide provides a robust, experience-driven approach to its synthesis and a detailed exposition of the essential physicochemical characterization required to assess its potential as a drug candidate. We will delve into the causality behind experimental choices, providing not just protocols, but the strategic thinking that underpins them.
Section 1: Molecular Architecture and Synthetic Strategy
Chemical Structure
The molecule is characterized by a central carbon-nitrogen bond linking the 3-position of the 2,5-dimethylfuran ring to the nitrogen atom of the thiomorpholine 1,1-dioxide ring.
Caption: Chemical Structure of 3-(2,5-Dimethylfuran-3-yl)thiomorpholine 1,1-dioxide.
Proposed Synthetic Route
A logical and efficient synthesis is paramount. A plausible approach involves a nucleophilic aromatic substitution or a metal-catalyzed cross-coupling reaction. Given the electron-rich nature of the furan ring, a direct amination can be challenging. A more robust strategy would be a Buchwald-Hartwig amination, coupling a halogenated dimethylfuran precursor with thiomorpholine 1,1-dioxide.
Caption: Proposed workflow for the synthesis of the target compound.
Expertise & Causality: The choice of a Buchwald-Hartwig coupling is deliberate. This palladium-catalyzed reaction is exceptionally versatile for forming C-N bonds, particularly with electron-rich heterocycles where traditional nucleophilic substitution might fail. The use of a bulky phosphine ligand like Xantphos is crucial for promoting the reductive elimination step, which is often rate-limiting in these couplings. Cesium carbonate is selected as the base due to its high solubility in organic solvents and its ability to facilitate the reaction without causing significant side reactions.
Section 2: Physicochemical Profiling for Drug Development
The journey from a synthesized molecule to a viable drug candidate is paved with rigorous physicochemical testing. These properties govern a compound's absorption, distribution, metabolism, and excretion (ADME) profile.[3]
Lipophilicity (LogP & LogD)
Trustworthiness: Lipophilicity is a critical parameter influencing membrane permeability, solubility, and off-target toxicity. The octanol-water partition coefficient (LogP for neutral species, LogD for ionizable species at a specific pH) is the industry standard for its measurement.[3][4] An optimal LogP for oral drugs often falls within the 1-3 range, though this is highly target-dependent.
Data Presentation:
| Parameter | Method | Predicted/Experimental Value | Significance |
| cLogP | Computational (e.g., fragment-based) | Value to be determined | Initial estimate of lipophilicity for the neutral molecule.[5] |
| LogD at pH 7.4 | Shake-Flask or HPLC | Value to be determined | Lipophilicity at physiological pH, highly relevant for predicting in vivo behavior.[6] |
Experimental Protocol: Shake-Flask Method for LogD at pH 7.4
This method remains the "gold standard" due to its direct measurement of partitioning.[6][7]
-
Preparation:
-
Prepare a phosphate-buffered saline (PBS) solution at pH 7.4.
-
Pre-saturate n-octanol with the PBS buffer and vice-versa by mixing them vigorously for 24 hours and allowing the layers to separate. This ensures thermodynamic equilibrium.[8]
-
-
Sample Preparation:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).
-
Add a small aliquot of the stock solution to a vial containing a known volume of the pre-saturated PBS (e.g., 1 mL).
-
Add an equal volume of pre-saturated n-octanol (1 mL). The final DMSO concentration should be kept low (e.g., <1%) to avoid influencing partitioning.
-
-
Equilibration:
-
Shake the vials vigorously for a set period (e.g., 2-4 hours) at a constant temperature (e.g., 25°C) to allow the compound to partition between the two phases.
-
-
Phase Separation:
-
Centrifuge the vials at a moderate speed (e.g., 2000 x g) for 10-15 minutes to ensure complete separation of the aqueous and organic layers.
-
-
Quantification:
-
Carefully remove an aliquot from both the n-octanol and the aqueous PBS layer.
-
Determine the concentration of the compound in each aliquot using a validated analytical method, typically HPLC-UV or LC-MS/MS.[8]
-
A standard curve for the compound in each phase should be prepared to ensure accurate quantification.
-
-
Calculation:
-
The LogD is calculated as: LogD = log₁₀ ([Compound]octanol / [Compound]aqueous)
-
Caption: Experimental workflow for LogD determination by the shake-flask method.
Aqueous Solubility
Trustworthiness: Poor aqueous solubility is a primary reason for the failure of drug candidates.[9] It is crucial to distinguish between kinetic and thermodynamic solubility.
-
Kinetic Solubility: Measured early in discovery, it reflects the solubility of a compound precipitating from a DMSO stock solution into an aqueous buffer. It's a high-throughput screen for identifying problematic compounds.[10][11]
-
Thermodynamic Solubility: The true equilibrium solubility of the most stable solid form of the compound. This is a more resource-intensive measurement critical for lead optimization and pre-formulation.[9][12]
Data Presentation:
| Parameter | Method | Buffer/pH | Solubility (µg/mL or µM) | Classification |
| Kinetic Solubility | Nephelometry or Direct UV | PBS, pH 7.4 | Value to be determined | High/Medium/Low |
| Thermodynamic Solubility | Shake-Flask | PBS, pH 7.4 | Value to be determined | High/Medium/Low |
Experimental Protocol: Thermodynamic "Shake-Flask" Solubility
This protocol determines the equilibrium solubility, providing a definitive value for formulation development.[12][13]
-
Preparation:
-
Prepare the desired aqueous buffer (e.g., PBS, pH 7.4).
-
-
Sample Preparation:
-
Add an excess amount of the solid, crystalline test compound to a vial (e.g., 1 mg). The key is to ensure undissolved solid remains at the end of the experiment.
-
Add a precise volume of the aqueous buffer (e.g., 1 mL).
-
-
Equilibration:
-
Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached between the solid and dissolved states.[9]
-
-
Separation of Undissolved Solid:
-
After incubation, filter the suspension through a low-binding filter (e.g., 0.45 µm PVDF) or centrifuge at high speed to pellet the excess solid. This step is critical to avoid inflating the solubility measurement.
-
-
Quantification:
-
Take a precise aliquot of the clear supernatant.
-
Determine the concentration of the dissolved compound using a validated HPLC-UV or LC-MS/MS method against a standard curve.
-
-
Confirmation:
-
The final result is reported as the concentration in the supernatant (e.g., in µM or µg/mL). It is good practice to visually confirm the presence of residual solid in the vial before separation to validate that saturation was achieved.
-
Caption: Experimental workflow for thermodynamic solubility determination.
Chemical Stability
Trustworthiness: A drug substance must be stable under various environmental conditions to ensure its safety, efficacy, and shelf-life. Forced degradation (or stress testing) studies are performed to identify potential degradation products, understand degradation pathways, and develop stability-indicating analytical methods.[14][15] These studies are mandated by regulatory bodies like the ICH.[16]
Data Presentation:
| Stress Condition | Parameters | Duration | % Degradation | No. of Degradants | Observations |
| Acid Hydrolysis | 0.1 M HCl, 60°C | 24, 48, 72 h | Data | Data | e.g., Color change |
| Base Hydrolysis | 0.1 M NaOH, RT | 2, 4, 8 h | Data | Data | e.g., Precipitation |
| Oxidation | 3% H₂O₂, RT | 24 h | Data | Data | e.g., No change |
| Thermal | 80°C (Solid & Solution) | 72 h | Data | Data | e.g., Degradation in solution only |
| Photolytic | ICH Q1B Light Exposure | N/A | Data | Data | e.g., Significant degradation |
Experimental Protocol: Forced Degradation Study
This protocol provides a framework for assessing the intrinsic stability of the molecule.[14][17] The goal is to achieve 5-20% degradation to ensure that secondary degradation is minimized.[15]
-
Stock Solution Preparation: Prepare a solution of the test compound in a suitable solvent (e.g., acetonitrile/water) at a known concentration (e.g., 1 mg/mL).
-
Application of Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at an elevated temperature (e.g., 60°C).
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Typically conducted at room temperature due to higher reactivity.
-
Oxidative Degradation: Mix the stock solution with hydrogen peroxide (e.g., 3% H₂O₂) and keep at room temperature.
-
Thermal Degradation: Expose both the solid compound and the stock solution to high heat (e.g., 80°C).
-
Photolytic Degradation: Expose the solid compound and stock solution to a calibrated light source according to ICH Q1B guidelines (≥ 1.2 million lux hours and ≥ 200 watt hours/m²). A control sample should be wrapped in foil to shield it from light.
-
-
Time Point Sampling: Withdraw samples from each stress condition at various time points (e.g., 2, 8, 24, 48 hours). Acidic and basic samples should be neutralized before analysis.
-
Analysis:
-
Analyze all samples, including an unstressed control, by a stability-indicating HPLC method, typically with a photodiode array (PDA) detector and a mass spectrometer (MS).
-
The PDA detector is used to assess peak purity, ensuring that degradant peaks are not co-eluting with the parent compound.[17]
-
The MS detector helps in the preliminary identification of degradants based on their mass-to-charge ratio.
-
-
Data Reporting: Calculate the percentage of the parent compound remaining and report the relative areas of any degradation products formed.
Section 3: Conclusion and Forward Outlook
This guide provides a foundational, technically-grounded framework for the synthesis and comprehensive physicochemical characterization of 3-(2,5-Dimethylfuran-3-yl)thiomorpholine 1,1-dioxide . While the specific properties of this molecule await empirical determination, the protocols and scientific rationale presented here constitute a self-validating system for its evaluation. By applying these robust methodologies for assessing lipophilicity, solubility, and stability, researchers can generate the high-quality, reproducible data necessary to make informed decisions in the drug discovery pipeline. The integration of the 2,5-dimethylfuran and thiomorpholine 1,1-dioxide scaffolds presents an intriguing opportunity for novel pharmacological activity, and the rigorous characterization outlined herein is the essential first step in unlocking that potential.
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